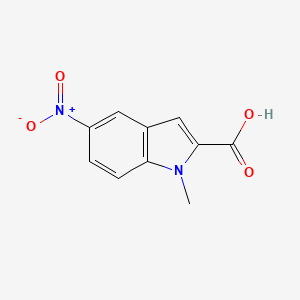

1-methyl-5-nitro-1H-indole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-5-nitroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-11-8-3-2-7(12(15)16)4-6(8)5-9(11)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQPCRXWJLFPLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499760 | |

| Record name | 1-Methyl-5-nitro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71056-94-5 | |

| Record name | 1-Methyl-5-nitro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-5-nitro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-methyl-5-nitro-1H-indole-2-carboxylic acid

An In-depth Technical Guide to the Synthesis of 1-methyl-5-nitro-1H-indole-2-carboxylic Acid

Introduction

This compound is a crucial intermediate in the synthesis of various biologically active compounds. Its indole scaffold, substituted with a nitro group and a carboxylic acid, provides a versatile platform for further chemical modifications, making it a valuable building block for drug discovery and development professionals. This guide provides a detailed, authoritative overview of the primary synthetic route to this compound, focusing on the underlying chemical principles, step-by-step protocols, and critical experimental considerations.

Primary Synthetic Pathway: N-Methylation of a Precursor

The most direct and commonly employed method for the involves the N-methylation of an appropriate 5-nitroindole-2-carboxylate ester, followed by hydrolysis of the ester group. This approach is favored for its efficiency and the commercial availability of the starting materials.

Mechanistic Considerations

The core of this synthesis lies in the deprotonation of the indole nitrogen, followed by a nucleophilic substitution reaction. The indole nitrogen is weakly acidic and requires a strong base to be deprotonated, forming a nucleophilic indolide anion. Sodium hydride (NaH) is an excellent choice for this purpose as it is a strong, non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction forward.[1][2] The resulting indolide anion then acts as a nucleophile, attacking the electrophilic methyl group of iodomethane in an SN2 reaction to form the N-methylated indole.

An interesting and efficient aspect of the described protocol is the in-situ hydrolysis of the ethyl ester. While the primary reaction is the N-methylation, the presence of water during the workup, followed by acidification, leads to the cleavage of the ester to the desired carboxylic acid.[1]

Experimental Protocol

This protocol is adapted from a procedure detailed in patent literature and chemical databases.[1]

Reaction: 5-nitro-1H-indole-2-carboxylic acid ethyl ester + CH₃I → this compound

Materials and Reagents:

-

5-Nitro-1H-indole-2-carboxylic acid ethyl ester

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane (CH₃I)

-

N,N-Dimethylformamide (DMF), anhydrous

-

n-Heptane

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Concentrated Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-nitro-1H-indole-2-carboxylic acid ethyl ester (1.0 mmol) in anhydrous DMF (2 mL).

-

Add sodium hydride (1.4 mmol, 1.4 equivalents) as a 60% dispersion in mineral oil.

-

Stir the resulting suspension at room temperature for approximately 10-20 minutes. The evolution of hydrogen gas should be observed as the indole nitrogen is deprotonated.

-

N-Methylation: Cool the reaction mixture in an ice bath. Add iodomethane (1.2 mmol, 1.2 equivalents) dropwise, ensuring the temperature remains low.

-

Allow the reaction mixture to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Hydrolysis: Quench the reaction by carefully adding water (2 mL).

-

Wash the aqueous mixture with ethyl acetate (3 x 1 mL) to remove any non-polar impurities.

-

Acidification and Extraction: Acidify the aqueous layer to a pH of 1 using concentrated HCl. A white precipitate of the carboxylic acid should form.

-

Extract the product with ethyl acetate (3 x 1 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the crude product can be further purified by recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 5-Nitro-1H-indole-2-carboxylic acid ethyl ester | [1] |

| Product | This compound | [1] |

| Yield | 45% | [1] |

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Alternative Synthetic Strategies

While the N-methylation of a pre-existing 5-nitroindole is the most direct route, other multi-step syntheses are possible, typically involving the construction of the indole ring system followed by functional group manipulations.

One such approach involves the nitration of an indole-2-carboxylate precursor. For instance, methyl 1-acetylindoline-2-carboxylate can be nitrated to introduce the 5-nitro group, followed by dehydrogenation to re-form the indole ring.[3][4] This would then require N-methylation and subsequent hydrolysis of the methyl ester to yield the final product. This route is considerably longer but may be useful if the specific starting materials for the direct N-methylation are unavailable.

The Fischer indole synthesis is another classical method for preparing indole derivatives.[4] In principle, the 4-nitrophenylhydrazone of ethyl pyruvate could be cyclized to form ethyl 5-nitroindole-2-carboxylate, which could then be N-methylated and hydrolyzed as described in the primary route.

Conclusion

The is most efficiently achieved through the N-methylation of 5-nitro-1H-indole-2-carboxylic acid ethyl ester, followed by in-situ hydrolysis. This method is robust, well-documented, and utilizes readily available reagents. Understanding the underlying principles of indole nitrogen deprotonation and nucleophilic substitution is key to successfully executing this synthesis. For researchers and drug development professionals, this compound serves as a valuable and versatile intermediate for the creation of novel therapeutic agents.

References

1-methyl-5-nitro-1H-indole-2-carboxylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-methyl-5-nitro-1H-indole-2-carboxylic acid

Introduction

This compound is a heterocyclic organic compound featuring a substituted indole core. The structure is characterized by three key functional modifications to the parent indole-2-carboxylic acid scaffold: an N-methylation at position 1, a nitro group (-NO₂) at position 5, and a carboxylic acid (-COOH) at position 2. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the indole ring system, while the carboxylic acid provides a handle for further chemical derivatization, such as amide or ester formation.

This combination of features makes it a valuable building block in medicinal chemistry and materials science. The broader family of nitroindole carboxylic acids has been investigated for various biological activities, including as enzyme inhibitors.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic characterization for researchers and scientists in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

Chemical Structure

The structural formula of this compound is C₁₀H₈N₂O₄.[2][3] The molecule consists of a bicyclic indole ring system where the pyrrole nitrogen is methylated. A strongly electron-withdrawing nitro group is attached to the C5 position of the benzene ring, and a carboxylic acid group is present at the C2 position of thepyrrole ring.

Physicochemical Data Summary

The fundamental physicochemical properties of the compound are summarized in the table below. These properties are essential for its handling, purification, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 71056-94-5 | [2] |

| Molecular Formula | C₁₀H₈N₂O₄ | [2][3] |

| Molecular Weight | 220.18 g/mol | [2][3] |

| Appearance | White to yellow precipitate/solid (inferred) | [2] |

| Solubility | Soluble in ethyl acetate (EtOAc) and Dimethyl sulfoxide (DMSO) | [2] |

| Monoisotopic Mass | 220.0484 Da | [4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-methylation of its precursor, 5-nitro-1H-indole-2-carboxylic acid ethyl ester.[2] This process involves deprotonation of the indole nitrogen followed by nucleophilic attack on an alkylating agent.

Synthetic Pathway Overview

The key transformation is the selective methylation of the nitrogen at the 1-position of the indole ring. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the N-H of the indole precursor. This step is critical as it generates the highly nucleophilic indole anion. The subsequent addition of an electrophilic methyl source, such as iodomethane (methyl iodide), results in the formation of the N-C bond. The reaction is typically performed in an aprotic polar solvent like dimethylformamide (DMF) to ensure the solubility of the reactants and facilitate the reaction. A simultaneous hydrolysis of the ethyl ester to the carboxylic acid occurs, which is finalized by an acidic workup.[2]

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[2]

Step 1: Deprotonation

-

Dissolve 5-Nitro-1H-indole-2-carboxylic acid ethyl ester (1.0 mmol, 234 mg) in DMF (2 ml).

-

Add Sodium Hydride (NaH) (1.4 mmol, 32 mg) as a suspension.

-

Stir the mixture at room temperature for approximately 10 minutes. The formation of the sodium salt of the indole can be observed.

Step 2: N-Methylation

-

Add Iodomethane (1.2 mmol, 170 mg) dropwise to the reaction mixture.

-

Allow the solution to stir for 1 hour at room temperature to ensure complete methylation.

Step 3: Workup and Purification

-

Quench the reaction by adding H₂O (2 ml).

-

Wash the aqueous mixture with EtOAc (3 x 1 ml) to remove organic impurities.

-

Acidify the aqueous layer to a pH of 1 using concentrated HCl. This protonates the carboxylate, leading to the formation of a white precipitate.

-

Extract the product from the acidified aqueous layer using EtOAc (3 x 1 ml).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the title compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides definitive evidence for the structure. The reported chemical shifts in DMSO-d₆ are as follows:[2]

-

δ 4.10 (s, 3H): This singlet corresponds to the three protons of the methyl group attached to the indole nitrogen (N-CH₃). Its integration value of 3H confirms the presence of the methyl group.

-

δ 7.52 (s, 1H): This singlet is assigned to the proton at the C3 position of the indole ring.

-

δ 7.81 (d, 1H): This doublet corresponds to the proton at the C7 position, adjacent to the N-methylated pyrrole ring.

-

δ 8.16-8.20 (m, 1H): This multiplet arises from the proton at the C6 position, which is coupled to both the C7 and C4 protons.

-

δ 8.74 (d, 1H): This downfield doublet is assigned to the proton at the C4 position, which is strongly deshielded by the adjacent electron-withdrawing nitro group.

¹³C NMR Spectroscopy

-

Carboxyl Carbon (-COOH): Expected to appear in the downfield region, typically around 165-185 δ.[5]

-

Aromatic and Heterocyclic Carbons: Carbons of the indole ring would appear between 100-140 δ. The carbon attached to the nitro group (C5) would be significantly shifted.

-

Methyl Carbon (N-CH₃): Expected to appear in the upfield region, around 30-35 δ.

Infrared (IR) Spectroscopy

The IR spectrum of this molecule would be characterized by the absorptions of its key functional groups.

-

O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[5]

-

C=O Stretch: A strong absorption between 1710 and 1760 cm⁻¹ corresponds to the carbonyl of the carboxylic acid. The dimeric form typically absorbs around 1710 cm⁻¹.[5]

-

N-O Stretch (Nitro Group): Two strong, characteristic peaks are expected for the nitro group: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-H Aromatic Stretch: Peaks would appear just above 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound. While one synthetic report noted the absence of the [M+H]⁺ ion under their specific ESI conditions, predicted values provide a useful reference for analysis.[2][4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 221.05568 |

| [M+Na]⁺ | 243.03762 |

| [M-H]⁻ | 219.04112 |

| [M]⁺ | 220.04785 |

Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by its three primary functional components: the indole nucleus, the nitro group, and the carboxylic acid.

Influence of Functional Groups

The nitro group at the C5 position is a powerful electron-withdrawing group. This has two major effects:

-

Increased Acidity: It increases the acidity of the carboxylic acid proton compared to its non-nitrated analog by stabilizing the resulting carboxylate anion.

-

Modified Ring Reactivity: It deactivates the benzene portion of the indole ring towards electrophilic substitution but may render it susceptible to nucleophilic aromatic substitution under certain conditions.

The N-methylation prevents reactions at the indole nitrogen, such as deprotonation or further alkylation.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the C2 position is the most versatile functional group for derivatization. It can readily undergo standard transformations, such as:

-

Amide Bond Formation: Coupling with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of indole-2-carboxamides. Such derivatives have been explored for anti-parasitic activities.[6][7]

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride to produce corresponding esters.

Relevance in Medicinal Chemistry

The nitroindole scaffold is of significant interest in drug discovery. For instance, derivatives of 5-nitroindole-2-carboxylic acid have been synthesized and evaluated as inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[1] The general nitroaromatic motif is present in numerous compounds with antimicrobial and antineoplastic activities.[1] This makes this compound a strategic starting material for generating novel therapeutic candidates.

Molecular Reactivity Sites

References

- 1. benchchem.com [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C10H8N2O4) [pubchemlite.lcsb.uni.lu]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-methyl-5-nitro-1H-indole-2-carboxylic Acid (CAS: 71056-94-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-methyl-5-nitro-1H-indole-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While direct research on this specific molecule is emerging, this document synthesizes available data and provides context based on closely related analogs to offer field-proven insights for researchers.

Core Molecular Attributes

This compound belongs to the indole carboxylic acid family, a class of compounds recognized for its versatile biological activities. The presence of a nitro group at the 5-position and a methyl group at the 1-position of the indole ring are key structural features that are expected to influence its physicochemical properties and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 71056-94-5 | [1] |

| Molecular Formula | C₁₀H₈N₂O₄ | [1] |

| Molecular Weight | 220.18 g/mol | [1] |

| Appearance | White precipitate (as per synthesis) | [1] |

| Melting Point | Not available. For comparison, the related compound 5-nitro-1H-indole-2-carboxylic acid has a melting point of 326 °C (dec.). | |

| Solubility | Not available. Expected to be soluble in polar organic solvents like DMF and DMSO. | |

| pKa | Not available. The pKa of the carboxylic acid group is influenced by the electron-withdrawing nitro group. |

Synthesis and Purification

The primary route for the synthesis of this compound involves the N-methylation of the corresponding ethyl ester followed by hydrolysis.[1]

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the synthesis of this compound.[1]

Step 1: N-methylation of 5-Nitro-1H-indole-2-carboxylic acid ethyl ester

-

Dissolve 5-Nitro-1H-indole-2-carboxylic acid ethyl ester (1 mmol) in anhydrous N,N-Dimethylformamide (DMF, 2 ml).

-

Add sodium hydride (NaH, 1.4 mmol) as a suspension in heptane and stir the mixture at room temperature for 10 minutes.

-

Add iodomethane (1.2 mmol) dropwise to the solution.

-

Continue stirring at room temperature for 1 hour. During this step, in situ hydrolysis of the ester may occur.

Step 2: Work-up and Isolation

-

Quench the reaction mixture with water (2 ml) and wash with ethyl acetate (3 x 1 ml) to remove organic impurities.

-

Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid (HCl) until a white precipitate forms.

-

Extract the product with ethyl acetate (3 x 1 ml).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo to yield the title compound.

Purification Strategies

For achieving high purity, the following methods, common for nitroindole carboxylic acids, are recommended:

-

Recrystallization: The choice of solvent is critical. A screening of solvents such as ethanol, methanol, ethyl acetate, or mixtures with water should be performed to find a system where the compound is sparingly soluble at room temperature but highly soluble when hot.

-

Column Chromatography: For separating closely related impurities, silica gel column chromatography can be employed. A mobile phase consisting of a gradient of ethyl acetate in hexane or dichloromethane, potentially with a small percentage of methanol to increase polarity, is a logical starting point.

-

Acid-Base Extraction: To remove neutral or basic impurities, the crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent, and then re-precipitated by acidification.

Analytical Characterization

The structure of this compound can be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The reported ¹H NMR data (400 MHz, DMSO-d₆) shows characteristic peaks at δ 4.10 (s, 3H, N-CH₃), 7.52 (s, 1H), 7.81 (d, 1H), 8.16-8.20 (m, 1H), and 8.74 (d, 1H), which are consistent with the proposed structure.[1]

-

Mass Spectrometry: While the provided data indicates the absence of a clear (M+H)⁺ peak in ES+ mode, other ionization techniques such as ESI- or APCI- could be employed for molecular weight confirmation.[1]

-

Infrared (IR) Spectroscopy: IR analysis would be expected to show characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as the N-O stretches of the nitro group.

Biological and Pharmacological Context

While no specific biological activity has been reported for this compound, the broader class of nitroindole derivatives has demonstrated significant potential in drug discovery.

-

Antiviral Activity: Derivatives of 5-nitroindole-2-carboxylic acid have been synthesized and evaluated as inhibitors of HIV-1 integrase, a key enzyme in viral replication.[2][3] This suggests that the core scaffold of the title compound is a promising starting point for the development of novel antiviral agents.

-

Anticancer Potential: Various indole derivatives are known to exhibit anticancer activity through mechanisms such as the inhibition of tubulin polymerization and the induction of apoptosis.[4][5] The nitroindole scaffold, in particular, has been investigated for its ability to bind to G-quadruplex DNA structures, such as the c-Myc promoter, leading to antiproliferative effects in cancer cells.[6][7]

-

Anti-inflammatory Properties: The indoline scaffold, a reduced form of indole, has been explored for the development of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, which have potential as anti-inflammatory agents.

The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the indole ring system, which may be a key determinant of biological activity. Further investigation into the biological effects of this compound is warranted.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is currently available for this compound. However, based on the general properties of aromatic nitro compounds, the following precautions are advised:

-

Health Hazards: Aromatic nitro compounds can be toxic and are often readily absorbed through the skin.[8] They may cause irritation to the skin, eyes, and respiratory tract.

-

Fire and Explosion Hazards: Organic nitro compounds can be thermally unstable and may decompose exothermically at elevated temperatures.[9] They should be stored away from heat and strong oxidizing agents.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.

It is imperative to perform a thorough risk assessment before handling this compound.

Future Research Directions

This compound represents a molecule of significant interest for further investigation. Key areas for future research include:

-

Comprehensive Biological Screening: A systematic evaluation of its activity against a panel of cancer cell lines, viral targets, and inflammatory markers is highly recommended.

-

Physicochemical Profiling: Experimental determination of its melting point, solubility in various solvents, and pKa will provide crucial data for its development.

-

Structural Biology: If biological activity is identified, co-crystallization studies with its molecular target could elucidate the mechanism of action and guide further structure-activity relationship (SAR) studies.

-

Derivatization: The carboxylic acid moiety provides a convenient handle for the synthesis of a library of derivatives (e.g., amides, esters) to explore and optimize biological activity.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iloencyclopaedia.org [iloencyclopaedia.org]

- 9. pubs.acs.org [pubs.acs.org]

The Nitroindole Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Guide to the Synthesis, Biological Activity, and Therapeutic Potential of Nitroindole Derivatives

Introduction: The Strategic Importance of the Nitroindole Core

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and pharmaceuticals.[1][2] The introduction of a nitro (NO₂) group to this heterocyclic system fundamentally alters its electronic properties, typically transforming the electron-rich indole into a more electrophilic molecule.[1] This strategic modification unlocks unique chemical reactivity and serves as the foundation for a diverse range of biological activities, establishing nitroindole derivatives as promising candidates in contemporary drug discovery.[1][3]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the primary biological activities of nitroindole derivatives—anticancer, antimicrobial, and neuroprotective—grounded in mechanistic insights and supported by field-proven experimental protocols. We will explore the causality behind their mechanisms of action, from targeting unique DNA structures in cancer cells to modulating oxidative stress pathways in neurodegenerative models.

Part 1: Anticancer Activity of Nitroindole Derivatives

Nitroindole derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[4][5] Their efficacy stems from multiple mechanisms of action, most notably the inhibition of key oncogenic pathways and the induction of programmed cell death.

Mechanism of Action: G-Quadruplex Stabilization and Oncogene Suppression

A primary mechanism for certain 5- and 7-nitroindole derivatives is the binding to and stabilization of G-quadruplex (G4) DNA structures.[4] These are non-canonical, four-stranded DNA structures found in guanine-rich sequences, which are prevalent in the promoter regions of oncogenes like c-Myc.[6][7]

The c-Myc oncoprotein is a master regulator of cell proliferation and metabolism, and its overexpression is a hallmark of many cancers.[4] By binding to the G-quadruplex in the c-Myc promoter, specific nitroindole derivatives can inhibit the transcription of the oncogene.[4][6] This leads to the downregulation of c-Myc protein expression, resulting in the suppression of tumor growth, cell cycle arrest, and the induction of apoptosis.[6][7]

Another critical aspect of their anticancer activity is the generation of intracellular Reactive Oxygen Species (ROS).[6][7] This increase in oxidative stress can overwhelm the cancer cell's antioxidant defenses, leading to cellular damage and apoptosis. The viability of cancer cells treated with these compounds can be partially restored by pretreatment with antioxidants like N-acetyl cysteine (NAC), confirming the role of ROS in their mechanism.[6]

Quantitative Data: Anticancer Activity

The in vitro cytotoxic activity of nitroindole derivatives is typically quantified by their IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Primary Mechanism of Action | Reference |

| Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical) | 5.08 ± 0.91 | c-Myc G-quadruplex binder, ROS induction | [6] |

| 1-Morpholinomethyl-5-nitroindole derivative | HOP-62 (Lung) | <0.01 | Not specified | [8] |

| 1-Morpholinomethyl-5-nitroindole derivative | HL-60(TB) (Leukemia) | 0.50 | Not specified | [8] |

Part 2: Antimicrobial Activity of Nitroindole Derivatives

The unique electronic properties conferred by the nitro group make these compounds potent antimicrobial agents.[3] Their activity spans a range of pathogens, including Gram-positive bacteria and fungi.[9]

Mechanism of Action: Reductive Activation and Cellular Damage

The antimicrobial action of many nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group within the target microorganism.[3] This process, often using NADH or NADPH as reducing agents, is a double-edged sword: it is essential for the compound's activity but also the source of its potential toxicity.[3]

The reduction pathway generates highly reactive intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals.[3] These intermediates can covalently bind to and damage critical biomolecules, including DNA, leading to nuclear damage and ultimately, cell death.[3] This mechanism of "reductive activation" is a key strategy for designing effective antimicrobial drugs that are selectively toxic to pathogens.

Spectrum of Activity and Quantitative Data

Nitroindole derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but often exhibit less activity against Gram-negative bacteria.[9] Several derivatives also display significant antifungal properties.[10] The efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Indole-thiadiazole derivative (2h) | S. aureus ATCC 25923 | 6.25 | |

| Indole-triazole derivative (3d) | MRSA ATCC 43300 | 3.125 | |

| Indole-triazole derivative (3d) | E. coli ATCC 25922 | 3.125 | |

| Indole-triazole derivative (3d) | C. krusei ATCC 6258 | 3.125 | [10] |

Part 3: Neuroprotective Potential of Nitroindole Derivatives

While the broader class of indole derivatives is well-studied for neuroprotection, the specific role of nitroindoles is an emerging area.[11][12][13] The principles of their action are rooted in combating oxidative stress and inflammation, key drivers of neurodegenerative diseases.[14][15][16]

Mechanism of Action: Antioxidant and Anti-Inflammatory Effects

Neurodegenerative disorders are often characterized by excessive production of ROS and chronic neuroinflammation.[14][15] Indole-based compounds can exert neuroprotective effects through several mechanisms:

-

Antioxidant Properties: They can act as free radical scavengers, neutralizing harmful ROS and protecting neuronal cells from oxidative damage.[11][14]

-

Metal Chelation: Some derivatives can chelate metal ions like copper, which are implicated in the generation of ROS and the aggregation of amyloid-beta peptides in Alzheimer's disease.[11][12]

-

Anti-Inflammatory Action: They can modulate inflammatory pathways in the brain, for instance, by reducing the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and TNF-α in microglial cells.[15][16]

-

Melatoninergic Receptor Binding: Certain nitro-isomers of melatonin analogues show high affinity and selectivity for MT₃ binding sites, suggesting a potential role in modulating circadian rhythms and related neurological functions.[17]

Part 4: Experimental Protocols & Methodologies

The trustworthiness of any finding rests on robust and reproducible experimental design. The following section details standardized protocols for evaluating the biological activities described above.

Protocol: In Vitro Anticancer Cytotoxicity (AlamarBlue Assay)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of 5-nitroindole derivatives on HeLa cells.[6]

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the nitroindole test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

AlamarBlue Addition: Add 10 µL of AlamarBlue reagent to each well.

-

Final Incubation: Incubate for an additional 2-4 hours, protected from light.

-

Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Test)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.[10]

-

Inoculum Preparation: Prepare an inoculum of the test microorganism (e.g., S. aureus) from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard (approximately 10⁸ CFU/mL for bacteria).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth (e.g., Mueller-Hinton Broth). Concentrations may range from 200 µg/mL down to 0.78 µg/mL.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 24 hours for bacteria or at 25°C for 48 hours for fungi.[10]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Protocol: In Vitro Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)

This assay evaluates a compound's ability to protect neuronal cells from oxidative damage.[11][12]

-

Cell Seeding: Seed human neuroblastoma cells (e.g., SH-SY5Y) in a 96-well plate and allow them to differentiate for 5-7 days.[18]

-

Pre-treatment: Treat the differentiated cells with various concentrations of the nitroindole compound for 1-2 hours.

-

Induction of Oxidative Stress: Add a solution of hydrogen peroxide (H₂O₂) to the wells (e.g., final concentration of 500 µM) to induce oxidative stress.[11] Maintain the compound treatment during this period.

-

Incubation: Incubate for 24 hours.

-

Viability Assessment: Assess cell viability using a standard method like the MTT assay.[11]

-

Data Analysis: Compare the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.

Conclusion and Future Perspectives

Nitroindole derivatives represent a versatile and potent class of molecules with significant therapeutic potential across oncology, infectious diseases, and neurology. Their activity is intrinsically linked to the electronic modifications imparted by the nitro group, which enables unique interactions with biological targets. The ability of these compounds to stabilize G-quadruplex DNA structures offers a targeted approach to silencing oncogenes like c-Myc, a strategy of high interest in cancer therapy. Furthermore, their capacity for reductive activation within microbes provides a foundation for developing novel antibiotics to combat drug-resistant pathogens.

Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity while minimizing off-target toxicity.[6][19][20] Elucidating the full spectrum of their molecular targets and exploring their potential in combination therapies will be crucial for translating the promise of these privileged scaffolds into clinical success.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antibacterial activity of some 5-nitro-3-phenyliminoindol-2(3H)-ones and their N-Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. turkjps.org [turkjps.org]

- 11. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Structure Activity Relationships - Drug Design Org [drugdesign.org]

An In-depth Technical Guide to the Molecular Structure of 1-methyl-5-nitro-1H-indole-2-carboxylic acid

This guide provides a comprehensive technical overview of 1-methyl-5-nitro-1H-indole-2-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We will delve into its synthesis, spectroscopic characterization, and molecular structure, offering insights grounded in established chemical principles.

Introduction

This compound (C₁₀H₈N₂O₄, Molar Mass: 220.18 g/mol ) belongs to the indole class of heterocyclic compounds, a scaffold frequently encountered in biologically active molecules. The presence of a nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the indole ring system. This, in conjunction with the carboxylic acid function at the 2-position and N-methylation, makes it a valuable intermediate for the synthesis of more complex molecular architectures.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 71056-94-5[1] |

| Molecular Formula | C₁₀H₈N₂O₄[1] |

| Molecular Weight | 220.18 g/mol [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 5-nitro-1H-indole-2-carboxylic acid. This precursor can be synthesized via the Fischer indole synthesis.

Synthesis of the Precursor: 5-nitro-1H-indole-2-carboxylic acid

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. In the context of our target's precursor, this involves the acid-catalyzed reaction of p-nitrophenylhydrazine with pyruvic acid. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement (the key step of the Fischer synthesis) to form the indole nucleus.

Figure 1: Conceptual workflow for the Fischer indole synthesis of 5-nitro-1H-indole-2-carboxylic acid.

N-Methylation and Saponification

The final step involves the N-methylation of the indole nitrogen followed by saponification of the ester to yield the target carboxylic acid.

Step 1: N-Methylation of Ethyl 5-nitro-1H-indole-2-carboxylate [1]

-

To a solution of ethyl 5-nitro-1H-indole-2-carboxylate in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at room temperature under an inert atmosphere. The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the indole nitrogen, forming the corresponding sodium salt. This enhances the nucleophilicity of the nitrogen for the subsequent alkylation step.

-

Stir the resulting suspension for 10-15 minutes to ensure complete deprotonation.

-

Add methyl iodide (CH₃I) dropwise to the reaction mixture. Methyl iodide serves as the electrophile for the Sₙ2 reaction with the indole anion.

-

Continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 2: Saponification to this compound [1]

-

Upon completion of the N-methylation, quench the reaction by the careful addition of water.

-

The ester is then saponified in situ or by the addition of an aqueous base (e.g., NaOH or KOH) and heating.

-

After saponification, acidify the aqueous layer with a strong acid, such as concentrated hydrochloric acid (HCl), to a pH of approximately 1. This protonates the carboxylate, leading to the precipitation of the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to afford the final product.

Figure 2: Synthetic workflow for this compound.

Spectroscopic Characterization and Molecular Structure

A thorough understanding of the molecular structure of this compound is paramount for its application in further research. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The reported ¹H NMR data in DMSO-d₆ is as follows: δ 4.10 (s, 3H), 7.52 (s, 1H), 7.81 (d, 1H), 8.16-8.20 (m, 1H), 8.74 (d, 1H)[1].

-

δ 4.10 (s, 3H): The singlet integrating to three protons is characteristic of the N-methyl group.

-

Aromatic Protons: The signals in the aromatic region (δ 7.5-8.8) correspond to the protons on the indole ring. The presence of the electron-withdrawing nitro group at the 5-position and the carboxylic acid at the 2-position significantly deshields these protons, shifting them downfield.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two prominent absorptions: a very broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretch between 1710 and 1760 cm⁻¹[3]. The broadness of the O-H band is due to hydrogen bonding. For this compound, the C=O stretch is expected to be in the lower end of the range due to conjugation with the indole ring. Additionally, characteristic absorptions for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹) and C-N stretching will be present.

Mass Spectrometry

Predicted mass spectrometry data suggests the following adducts and their mass-to-charge ratios (m/z): [M+H]⁺ at 221.05568 and [M-H]⁻ at 219.04112[4]. High-resolution mass spectrometry would be essential to confirm the elemental composition of the synthesized compound.

Crystallography and 3D Molecular Structure

Currently, there is no publicly available crystal structure for this compound. However, studies on related indole derivatives, such as 5-nitroindole, reveal that intermolecular interactions like hydrogen bonding and π-π stacking play a crucial role in their crystal packing[2][5]. It is expected that in the solid state, this compound would form dimers through hydrogen bonding between the carboxylic acid moieties. The planarity of the indole ring system would also facilitate π-π stacking interactions.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo typical reactions such as esterification and amidation. The nitro group can be reduced to an amine, providing a handle for further functionalization. The indole ring itself, being electron-deficient due to the nitro group, will have altered reactivity compared to unsubstituted indoles.

Derivatives of nitroindoles have shown a wide range of biological activities, including antimicrobial and anticancer properties. The this compound scaffold serves as a key building block for the synthesis of novel compounds with potential therapeutic applications.

Safety and Handling

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 4. PubChemLite - this compound (C10H8N2O4) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential of Nitroindole Compounds

Foreword: The Nitroindole Scaffold - A Privileged Structure in Medicinal Chemistry

The indole nucleus is a cornerstone in drug discovery, forming the structural basis of a vast array of biologically active molecules.[1] The introduction of a nitro group onto this privileged scaffold dramatically alters its electronic properties, creating a unique chemical entity with a distinct reactivity and pharmacological profile.[2] The electron-withdrawing nature of the nitro group modulates the indole ring's reactivity and its interactions with biological targets, opening up new avenues for therapeutic intervention.[2] This technical guide provides an in-depth exploration of the potential therapeutic targets of nitroindole compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, supported by quantitative data and detailed experimental protocols, to illuminate the path from chemical structure to clinical potential.

I. The Oncogenic Potential of Nitroindole Derivatives: A Multi-pronged Attack on Cancer

Nitroindole-based compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxic activity against a range of cancer cell lines through diverse mechanisms of action.[3] Their therapeutic potential in oncology stems from their ability to target key signaling pathways and unique DNA structures that are critical for tumor growth and survival.

A. G-Quadruplex DNA Stabilization: Silencing the Oncogenes

A primary and extensively studied mechanism of action for several 5- and 7-nitroindole derivatives is their ability to bind to and stabilize G-quadruplex (G4) DNA structures.[2][4] These non-canonical secondary DNA structures are prevalent in the promoter regions of numerous oncogenes, including the master regulator of cell proliferation, c-Myc.[4] By stabilizing the G4 structure in the c-Myc promoter, these nitroindole compounds effectively inhibit its transcription, leading to a downregulation of the c-Myc protein and subsequent suppression of tumor growth.[2][4]

Key Insights into G4-DNA Binding: Structure-activity relationship (SAR) studies have revealed that the position of the nitro group and the nature of substituents on the indole ring are critical for G4 binding and stabilization. For instance, a nitro group at the 5-position of the indole core has been shown to be crucial for binding affinity.[4] Furthermore, the addition of flexible elements, such as a pyrrolidine-substituted scaffold, can enhance the interaction with the terminal G-quartets of the G4 structure.[2][4]

}

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Pyrrolidine-substituted 5-nitroindole | HeLa | 5.08 | c-Myc G-quadruplex binder | [4] |

| Substituted 7-nitroindole-2-carboxylic acid | Various | Varies | Fructose-1,6-bisphosphatase inhibitor | [3] |

| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-small cell lung cancer) | <0.1 | Not specified | [5] |

| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HL-60(TB) (Leukemia) | 0.5 | Not specified | [5] |

B. Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Indole derivatives, in general, have been shown to modulate this pathway, and nitroindole compounds are no exception. They can exert their anticancer effects by inhibiting key components of this pathway, leading to cell cycle arrest and apoptosis.

Causality in Pathway Inhibition: The precise molecular interactions through which nitroindoles inhibit the PI3K/Akt/mTOR pathway are still under investigation. However, it is hypothesized that they may act as ATP-competitive inhibitors of the kinase domains of PI3K, Akt, or mTOR, or they may interfere with the protein-protein interactions that are essential for pathway activation.

}

II. Neuroprotective Potential: Targeting Neuronal Nitric Oxide Synthase (nNOS)

The overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[3] Consequently, the selective inhibition of nNOS represents a promising therapeutic strategy. The 7-nitroindole scaffold has been identified as a key pharmacophore for potent and selective nNOS inhibition.[2]

Mechanism of nNOS Inhibition: 7-Nitroindole-based inhibitors act as competitive inhibitors at the active site of nNOS, competing with the substrate L-arginine or the cofactor tetrahydrobiopterin. This blockage of the active site prevents the production of NO, thereby mitigating its downstream neurotoxic effects.[3]

}

| Compound | Target | Selectivity | Potential Indication | Reference |

| 7-Nitroindazole | nNOS | Selective over eNOS and iNOS | Neurodegenerative diseases | [2] |

III. Antimicrobial and Anti-inflammatory Applications

The therapeutic potential of nitroindole compounds extends beyond oncology and neuroprotection. These versatile molecules have also demonstrated promising antimicrobial and anti-inflammatory activities.

A. Antimicrobial Activity: A Multi-Target Approach

Nitro-containing compounds, including nitroindoles, exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[6] The proposed mechanism of action often involves the intracellular reduction of the nitro group, which generates reactive and toxic nitroso and hydroxylamine intermediates. These intermediates can induce oxidative stress and damage cellular components, leading to cell death.[6]

Specific Microbial Targets: While the generation of reactive species is a general mechanism, specific microbial enzymes have also been identified as targets for nitro-compounds. For instance, nitro-derivatives have been shown to inhibit bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[7] Additionally, some indole derivatives have been found to act as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that confers multidrug resistance.[8]

| Compound Class | Microorganism | MIC | Proposed Target | Reference |

| Indole-triazole derivatives | S. aureus, MRSA, C. krusei | 3.125-50 µg/mL | Not specified | [9] |

| 5-nitro-3-phenyliminoindol-2(3H)-ones | Gram-positive bacteria | Not specified | Not specified | [10] |

B. Anti-inflammatory Effects: Modulating Inflammatory Pathways

Indole derivatives have long been recognized for their anti-inflammatory properties. The introduction of a nitro group can further enhance this activity. Nitroindole-containing compounds have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11] This suggests that they may modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.[11]

IV. Experimental Protocols: A Guide to Target Validation

To facilitate further research and development of nitroindole-based therapeutics, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.

A. Synthesis of a C2-Substituted 7-Nitro-1H-indole-2-carboxylic Acid Derivative

This protocol describes a generalized two-step synthesis of a class of compounds that has shown biological activity.

Step 1: Fischer Indole Synthesis

-

To a stirred solution of 2-nitrophenylhydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the ethyl 7-nitro-1H-indole-2-carboxylate intermediate.

Step 2: Saponification

-

Dissolve the ethyl 7-nitro-1H-indole-2-carboxylate intermediate in a mixture of ethanol and 1M aqueous sodium hydroxide.

-

Stir the mixture at room temperature for 12-16 hours.

-

Acidify the reaction mixture with 1M hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield the 7-nitro-1H-indole-2-carboxylic acid derivative.

B. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of nitroindole compounds on cancer cell lines.

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the nitroindole compound for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

C. In Vitro nNOS Enzyme Inhibition Assay

This assay measures the ability of nitroindole compounds to inhibit the activity of purified nNOS.

-

Prepare a reaction mixture containing purified recombinant human nNOS, L-arginine (substrate), NADPH (cofactor), calmodulin, and tetrahydrobiopterin in an appropriate buffer.

-

Add the nitroindole compound at various concentrations to the reaction mixture.

-

Initiate the reaction and incubate at 37°C for a specified time.

-

Measure the production of nitric oxide using a suitable detection method, such as the Griess assay, which measures the accumulation of nitrite, a stable oxidation product of NO.

-

Calculate the percentage of nNOS inhibition and determine the IC50 value.

D. G-Quadruplex DNA Stabilization Assay (PCR Stop Assay)

This assay determines the ability of a compound to stabilize G-quadruplex structures and block DNA polymerase activity.

-

Design a DNA template containing a G-quadruplex-forming sequence (e.g., from the c-Myc promoter).

-

Anneal a fluorescently labeled primer to the template.

-

Perform a primer extension reaction using a DNA polymerase in the presence of dNTPs and varying concentrations of the nitroindole compound.

-

Analyze the reaction products by denaturing polyacrylamide gel electrophoresis.

-

Stabilization of the G-quadruplex by the compound will cause the polymerase to stall, resulting in a truncated product that can be visualized and quantified.

V. Future Perspectives and Conclusion

The nitroindole scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The unique electronic properties conferred by the nitro group provide a powerful tool for modulating the biological activity of the indole core, leading to compounds with potent and selective activities against a range of therapeutic targets. While significant progress has been made, particularly in the areas of oncology and neuroprotection, the full therapeutic potential of nitroindole compounds is yet to be realized. Further research is needed to elucidate the precise molecular mechanisms of action, optimize the pharmacokinetic and pharmacodynamic properties of lead compounds, and explore their efficacy in a broader range of diseases. The information and protocols provided in this technical guide are intended to serve as a valuable resource for the scientific community, fostering continued innovation in this exciting field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. New Insights Into Drug Discovery Targeting Tau Protein: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 9. turkjps.org [turkjps.org]

- 10. Synthesis and antibacterial activity of some 5-nitro-3-phenyliminoindol-2(3H)-ones and their N-Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to the Discovery and History of Indole-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the pivotal role of indole-2-carboxylic acid, a heterocyclic compound that has become a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active molecules. From its early discovery as a derivative of the parent indole structure to its current status as a critical building block in modern medicine, this document provides a comprehensive overview of its history, synthesis, and profound impact on drug development.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of indole-2-carboxylic acid is intrinsically woven into the broader history of indole chemistry. The journey began with the isolation of indole itself from indigo dye in the 19th century. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust, a landmark achievement that opened the door to understanding this crucial heterocyclic system.[1][2][3]

While early work focused on the parent indole, the late 19th and early 20th centuries saw the development of synthetic methodologies that would directly lead to indole derivatives, including the vital indole-2-carboxylic acid. Two classical reactions stand out in this regard: the Fischer Indole Synthesis and the Reissert Indole Synthesis.

The Fischer Indole Synthesis: An Adaptable Classic

Developed in 1883 by Emil Fischer, the Fischer indole synthesis is one of the oldest and most reliable methods for preparing substituted indoles.[1][4][5][6][7] The reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone.

While not its initial primary application, the Fischer synthesis was adapted to produce indole-2-carboxylic acid by reacting phenylhydrazine with pyruvic acid.[1][8] The resulting indole-2-carboxylic acid could then be isolated or decarboxylated in situ to yield the parent indole.[1][8] This adaptation demonstrated the versatility of the Fischer synthesis and provided a direct route to this important carboxylic acid derivative.

Experimental Workflow: Fischer Indole Synthesis of Indole-2-Carboxylic Acid

The following diagram illustrates the general workflow for the Fischer indole synthesis as adapted for indole-2-carboxylic acid production.

Caption: Fischer Indole Synthesis for Indole-2-Carboxylic Acid.

The Reissert Indole Synthesis: A Direct Approach

In 1897, Arnold Reissert developed a multi-step synthesis that directly yields indole-2-carboxylic acid as a key intermediate.[3][9][10][11][12] The Reissert indole synthesis begins with the base-catalyzed condensation of o-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvic ester.[3][9] This intermediate is then subjected to reductive cyclization, typically using reagents like ferrous sulfate and ammonia or zinc in acetic acid, to afford indole-2-carboxylic acid.[9][12][13]

The significance of the Reissert synthesis lies in its direct and planned approach to constructing the indole-2-carboxylic acid scaffold. This method provided a more controlled and often higher-yielding pathway compared to the early adaptations of the Fischer synthesis for this specific target.

Signaling Pathway: Reissert Indole Synthesis

The diagram below outlines the key transformations in the Reissert indole synthesis.

Caption: Key steps of the Reissert Indole Synthesis.

Modern Synthetic Methodologies and Protocols

While the classical syntheses laid the groundwork, modern organic chemistry has introduced a plethora of more efficient, versatile, and environmentally benign methods for the synthesis of indole-2-carboxylic acids. These contemporary approaches often offer milder reaction conditions, greater functional group tolerance, and higher yields.

| Method | Key Features | Typical Reagents |

| Leimgruber–Batcho Indole Synthesis | High-yielding and popular in the pharmaceutical industry.[1] | o-Nitrotoluene derivatives, dimethylformamide dimethyl acetal (DMF-DMA), reducing agents. |

| Palladium-Catalyzed Hydrogen Reduction | Environmentally benign process with a reusable catalyst, leading to a product of excellent purity.[14] | 3-(2-nitrophenyl)-2-oxopropanoic sodium salt, Pd-loaded Al-MCM-41 mesoporous catalyst, H₂. |

| Hydrolysis of Indole-2-carboxylates | A straightforward method starting from the corresponding ester.[15] | Indole-2-carboxylate ester, NaOH or other bases. |

| Copper-Catalyzed Decarboxylative N-Arylation | A method to synthesize N-aryl indoles from indole-2-carboxylic acids.[16] | Indole-2-carboxylic acid, aryl halide, Cu₂O catalyst. |

Experimental Protocol: A Practical Synthesis of Indole-2-carboxylic Acid via Hydrogenation

This protocol is adapted from a modern, environmentally conscious approach.[14]

Step 1: Preparation of 3-(2-nitrophenyl)-2-oxopropanoic sodium salt

-

To a solution of sodium ethoxide in ethanol, add 1-methyl-2-nitrobenzene and diethyl oxalate.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Filter the resulting precipitate and wash with ethanol to obtain the sodium salt.

Step 2: Reductive Cyclization

-

Suspend the 3-(2-nitrophenyl)-2-oxopropanoic sodium salt in a suitable solvent (e.g., ethanol/water mixture).

-

Add a catalytic amount of Pd-loaded Al-MCM-41 mesoporous catalyst.

-

Pressurize the reaction vessel with hydrogen gas and stir at a controlled temperature until the uptake of hydrogen ceases.

-

Filter the catalyst and wash with the solvent.

-

Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the indole-2-carboxylic acid.

-

Filter, wash with water, and dry the product.

The Impact on Drug Discovery and Development

The true significance of indole-2-carboxylic acid lies in its role as a versatile scaffold for the development of a wide range of therapeutic agents. Its rigid bicyclic structure, coupled with the reactive carboxylic acid handle, allows for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities.

Key Therapeutic Areas:

-

Antiviral Agents: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme in the viral life cycle.[8][9] The indole core and the C2 carboxyl group can chelate with magnesium ions in the active site of the integrase.

-

Anticancer Agents: Certain indole-2-carboxylic acid benzylidene-hydrazides have been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization.[2]

-

Other Applications: The indole-2-carboxylic acid framework is also found in compounds targeting a variety of other conditions, highlighting its status as a "privileged structure" in medicinal chemistry.

The continued exploration of indole-2-carboxylic acid and its derivatives promises to yield novel therapeutic agents for years to come, solidifying its legacy as a molecule of immense historical and practical importance in the scientific community.

References

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. Indole Synthesis: Methods and Mechanisms_Chemicalbook [chemicalbook.com]

- 4. testbook.com [testbook.com]

- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. synarchive.com [synarchive.com]

- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Reissert Indole Synthesis [drugfuture.com]

- 12. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

- 16. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]

A Technical Guide to 1-methyl-5-nitro-1H-indole-2-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive review of 1-methyl-5-nitro-1H-indole-2-carboxylic acid, a heterocyclic organic compound with significant potential as a scaffold in medicinal chemistry. While direct biological data on this specific molecule is limited in publicly accessible literature, its structural motifs—the N-methylated indole core, the C2-carboxylic acid, and the C5-nitro group—are prevalent in a variety of pharmacologically active agents. This document details the established synthesis and known physicochemical properties of the title compound. Furthermore, it extrapolates its potential biological activities by conducting an in-depth review of structurally related analogs, particularly in the domains of antiviral and anti-parasitic research. By examining the structure-activity relationships of these related compounds, this guide aims to provide a foundational understanding for researchers, scientists, and drug development professionals, highlighting future research avenues for this compound as a valuable building block for novel therapeutics.

Introduction: The Indole Scaffold in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can effectively interact with biological targets.

The introduction of specific substituents onto the indole ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The nitro group (NO₂), a strong electron-withdrawing group, is known to significantly modulate the biological activity of parent molecules, often imparting antimicrobial, antineoplastic, and anti-inflammatory effects[1][2]. Its position on the indole ring is critical for determining target specificity and potency. Concurrently, N-alkylation, such as the N-methylation present in the title compound, can enhance metabolic stability and modify binding interactions.

This guide focuses on the specific molecule This compound (CAS: 71056-94-5). We will first delineate its known chemical properties and synthesis. Subsequently, we will explore its latent therapeutic potential by reviewing the documented biological activities of close structural analogs, thereby providing a scientifically grounded rationale for its future investigation in drug discovery programs.

Physicochemical Properties and Structural Information

This compound is a derivative of indole with a molecular formula of C₁₀H₈N₂O₄ and a molecular weight of 220.18 g/mol [3][4]. Its core structure consists of a bicyclic indole ring, substituted with a methyl group at the nitrogen of the pyrrole ring (position 1), a carboxylic acid at position 2, and a nitro group on the benzene ring at position 5.

Structural and Chemical Data

A summary of the key identifiers and predicted properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 71056-94-5 | ChemicalBook[3] |

| Molecular Formula | C₁₀H₈N₂O₄ | PubChem[5] |

| Molecular Weight | 220.18 | ChemicalBook[3] |

| Canonical SMILES | CN1C2=C(C=C(C=C2)--INVALID-LINK--[O-])C=C1C(=O)O | PubChem[5] |

| InChI Key | IRQPCRXWJLFPLG-UHFFFAOYSA-N | PubChem[5] |

| XlogP (Predicted) | 1.8 | PubChem[5] |

| Monoisotopic Mass | 220.0484 Da | PubChem[5] |

Chemical Structure Diagram

The two-dimensional structure of this compound is depicted below.

Synthesis and Characterization

The synthesis of this compound is achieved through the N-methylation of its precursor, 5-nitro-1H-indole-2-carboxylic acid ethyl ester, followed by saponification.[3]

Detailed Synthesis Protocol

This protocol is adapted from established laboratory procedures.[3] The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Materials:

-

5-Nitro-1H-indole-2-carboxylic acid ethyl ester

-

Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Heptane

-

Iodomethane (CH₃I)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Concentrated Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Deprotonation: 5-Nitro-1H-indole-2-carboxylic acid ethyl ester (1 mmol) is dissolved in DMF (2 ml). Sodium hydride (1.4 mmol) is added.

-

Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants. NaH is a strong, non-nucleophilic base used to deprotonate the indole nitrogen (N-H, pKa ≈ 17). This creates a highly nucleophilic indole anion, which is essential for the subsequent alkylation step.

-

-

Alkylation: The mixture is stirred at room temperature for 10 minutes. Iodomethane (1.2 mmol) is added dropwise. The solution is stirred for 1 hour.

-

Rationale: Iodomethane serves as the methyl source. The indole anion performs an Sₙ2 reaction on the electrophilic methyl carbon of iodomethane, displacing the iodide leaving group and forming the N-C bond.

-

-

Hydrolysis (Saponification): During the reaction, hydrolysis of the ethyl ester occurs to yield the carboxylate salt.[3]

-

Rationale: While not an intended separate step in the cited procedure, residual water or the workup conditions facilitate the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a common subsequent or concurrent reaction in such syntheses.

-

-

Workup and Extraction: The reaction is quenched with H₂O (2 ml) and washed with EtOAc (3 x 1 ml) to remove organic impurities.

-

Rationale: Quenching with water neutralizes any remaining NaH. The initial ethyl acetate wash removes unreacted iodomethane and other non-polar side products.

-

-

Acidification and Precipitation: The aqueous layer is acidified to pH 1 with concentrated HCl. A white precipitate of the final product forms.

-

Rationale: Acidification protonates the carboxylate salt, rendering the this compound insoluble in the aqueous medium, causing it to precipitate out of the solution.

-

-

Isolation and Purification: The precipitate is extracted with EtOAc (3 x 1 ml). The combined organic layers are dried over MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the title compound.

-

Rationale: The protonated carboxylic acid is soluble in ethyl acetate, allowing its extraction from the aqueous layer. MgSO₄ is a drying agent that removes residual water from the organic phase. Evaporation of the solvent yields the purified solid product.

-

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Characterization Data